1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-(oxolan-3-yloxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O2/c9-7-3-10-11(4-7)6-13-8-1-2-12-5-8/h3-4,8H,1-2,5-6,9H2 |
InChI Key |
BNWBCAFIOLWIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with an oxolan-3-yloxy methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often require a base and are conducted in aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with different functional groups.
Scientific Research Applications
1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Trifluoroethoxy groups (as in ) increase electron-withdrawing properties, which may improve stability but reduce nucleophilicity at the amine group .
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 3,4-dimethoxyphenyl) facilitate π-π interactions with biological targets, whereas aliphatic groups (e.g., cyclopropyl) enhance lipophilicity .
Challenges and Limitations
- Synthetic Complexity : Introducing an oxolan-3-yloxy group may require specialized reagents or protection/deprotection strategies to avoid side reactions.
- Biological Data Gaps: Limited evidence exists for the specific biological activity of oxolane-substituted pyrazole-4-amine derivatives, necessitating further in vitro and in vivo studies.
Biological Activity
1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine is a novel compound characterized by its unique structural features, including a pyrazole ring and an oxolan-3-yloxy functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial effects. The following sections will explore the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 183.21 g/mol. The presence of the oxolan moiety enhances its reactivity and potential biological properties, making it an interesting subject for research in medicinal chemistry.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms:
| Compound | Target Cell Line | IC (μM) | Reference |
|---|---|---|---|
| This compound | HT-29 (colon cancer) | 6.43 | |
| This compound | PC-3 (prostate cancer) | 9.83 |
The IC values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be effective against specific cancer types.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely studied. For example, compounds derived from pyrazole structures have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | Cytokine Inhibition (%) at 10 µM | Reference |
|---|---|---|
| Pyrazole Derivative A | TNF-α: 85% | |
| Pyrazole Derivative B | IL-6: 93% |
These findings suggest that compounds like this compound could play a significant role in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. In vitro studies have shown that these compounds can exhibit activity against various bacterial and fungal strains:
These results indicate that the compound may be effective against common pathogens, providing a potential avenue for therapeutic development.
Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects. Preliminary studies suggest that it may interact selectively with specific enzymes or receptors involved in disease pathways, although further research is needed to clarify these interactions.
Q & A
Q. What are the common synthetic routes for 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 1H-pyrazol-4-amine with an oxolane-derived electrophile (e.g., 3-bromooxolane) in the presence of a base (e.g., Cs₂CO₃) and a polar aprotic solvent (e.g., DMSO) at 60–80°C for 12–24 hours .
- Step 2 : Purify via column chromatography (ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%).
Optimization Tips : - Use copper(I) bromide as a catalyst to enhance coupling efficiency .
- Monitor reaction progress via TLC or LC-MS to minimize side products like over-alkylation.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Key techniques include:
Q. What are the primary reactivity trends of this compound under standard laboratory conditions?
Methodological Answer : The pyrazole amine and ether groups drive reactivity:
- Nucleophilic Substitution : The oxolane oxygen can act as a leaving group under acidic conditions (e.g., H₂SO₄/EtOH).
- Oxidation : Pyrazole ring stability against common oxidants (e.g., KMnO₄) makes selective oxidation of the oxolane moiety possible .
- Protection/Deprotection : Use Boc anhydride to protect the amine group during multi-step syntheses .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets?
Methodological Answer :
- Step 1 : Perform geometry optimization using Gaussian09 with B3LYP/6-31G(d) to model the compound’s 3D structure.
- Step 2 : Dock into target proteins (e.g., kinases) via AutoDock Vina, focusing on hydrogen bonding with the pyrazole amine and hydrophobic interactions with the oxolane .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays (e.g., kinase inhibition studies) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
- Variable Source : Ensure synthetic batches are >95% pure (HPLC) to rule out impurities affecting bioassays.
- Assay Conditions : Standardize cell-based assays (e.g., use identical cell lines, serum concentrations) to minimize variability.
- Mechanistic Studies : Perform SPR (surface plasmon resonance) to directly measure binding affinities to suspected targets (e.g., receptors) .
Q. How can X-ray crystallography elucidate the compound’s solid-state structure and intermolecular interactions?
Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) at 4°C.
- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.
- Refinement : Apply SHELXL for structure solution, focusing on hydrogen bonding between amine groups and oxolane oxygen .
Key Metrics : - R-factor : Aim for <5% to ensure accuracy.
- Thermal Parameters : Validate disorder modeling in the oxolane ring.
Q. What are the metabolic pathways of this compound in in vivo models, and how are they tracked?
Methodological Answer :
- Isotope Labeling : Synthesize a ¹⁴C-labeled analog at the pyrazole position for tracer studies.
- LC-MS/MS Analysis : Identify metabolites in plasma/tissue homogenates using fragmentation patterns (e.g., m/z shifts indicating hydroxylation or glucuronidation) .
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
